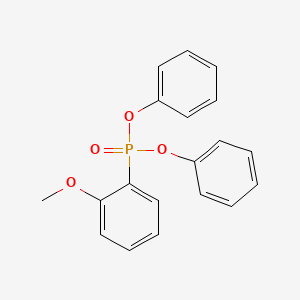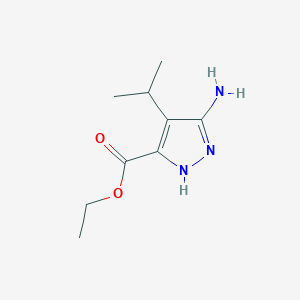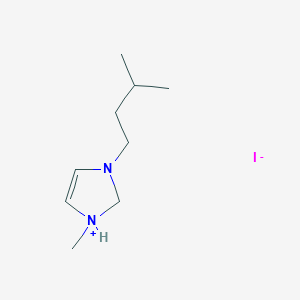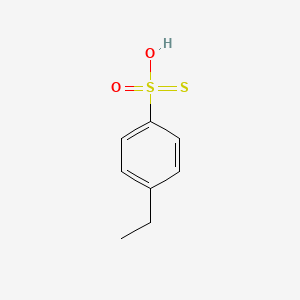
1-(diethoxymethyl)-6-methoxy-1H-Indazole-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxymethyl)-6-methoxy-1H-Indazole-3-carboxaldehyde is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound features a diethoxymethyl group and a methoxy group attached to the indazole ring, making it a unique and versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(diethoxymethyl)-6-methoxy-1H-Indazole-3-carboxaldehyde typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.
Introduction of the Diethoxymethyl Group: This step involves the reaction of the indazole core with diethoxymethane under acidic conditions to introduce the diethoxymethyl group.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethoxymethyl)-6-methoxy-1H-Indazole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
1-(Diethoxymethyl)-6-methoxy-1H-Indazole-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(diethoxymethyl)-6-methoxy-1H-Indazole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways are subject to ongoing research, but it is believed to modulate biological processes through its interaction with proteins and nucleic acids.
Comparison with Similar Compounds
- 1-(Diethoxymethyl)-4-methoxybenzene
- 1-Methylimidazole
- Dimethoxymethane
Comparison: 1-(Diethoxymethyl)-6-methoxy-1H-Indazole-3-carboxaldehyde is unique due to its indazole core, which imparts distinct chemical and biological properties compared to other similar compounds. While compounds like 1-(diethoxymethyl)-4-methoxybenzene and dimethoxymethane share some functional groups, the presence of the indazole ring in this compound provides additional sites for chemical modification and potential biological activity.
Properties
CAS No. |
691900-63-7 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-(diethoxymethyl)-6-methoxyindazole-3-carbaldehyde |
InChI |
InChI=1S/C14H18N2O4/c1-4-19-14(20-5-2)16-13-8-10(18-3)6-7-11(13)12(9-17)15-16/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
YKLKGDGLPPMPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(N1C2=C(C=CC(=C2)OC)C(=N1)C=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


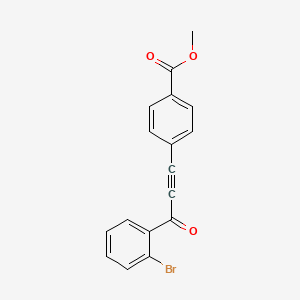
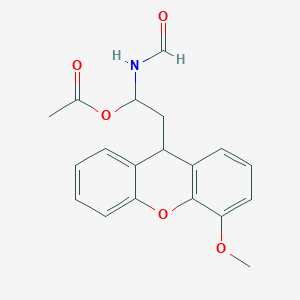
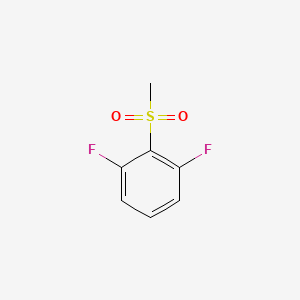
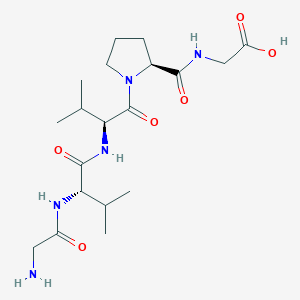
![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)
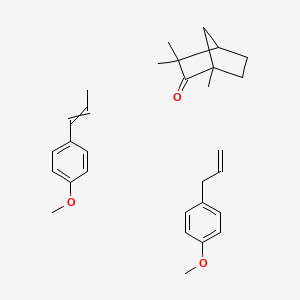
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12518029.png)
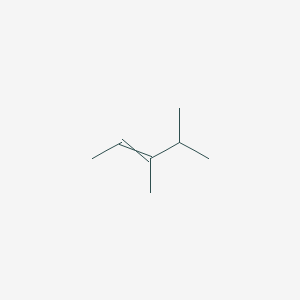
![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)
